Acetic acid, difluoroiodo-, methyl ester
Overview
Description
Acetic acid, difluoroiodo-, methyl ester is an organic compound with the molecular formula C3H4F2IO2 It is an ester derivative of acetic acid, where the hydrogen atoms in the acetic acid are replaced by difluoroiodo and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, difluoroiodo-, methyl ester typically involves the esterification of acetic acid with methanol in the presence of a catalyst. The difluoroiodo group can be introduced through halogen exchange reactions or by using specific fluorinating and iodinating agents under controlled conditions. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where acetic acid and methanol are reacted in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The difluoroiodo group can be introduced using industrial-scale fluorination and iodination techniques, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The difluoroiodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or other derivatives.
Scientific Research Applications
Acetic acid, difluoroiodo-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing difluoroiodo groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of acetic acid, difluoroiodo-, methyl ester involves its interaction with molecular targets through its functional groups. The difluoroiodo group can participate in halogen bonding, while the ester group can undergo hydrolysis or other reactions. These interactions can affect various biochemical pathways and molecular processes, making the compound useful in different applications.
Comparison with Similar Compounds
Methyl acetate: An ester of acetic acid with a methyl group, but without the difluoroiodo substitution.
Ethyl acetate: Another ester of acetic acid, with an ethyl group instead of a methyl group.
Trifluoroacetic acid, methyl ester: Similar ester structure but with trifluoromethyl substitution instead of difluoroiodo.
Uniqueness: Acetic acid, difluoroiodo-, methyl ester is unique due to the presence of the difluoroiodo group, which imparts distinct chemical properties such as increased reactivity and potential for halogen bonding. This makes it valuable for specific applications where these properties are desired.
Properties
IUPAC Name |
methyl 2,2-difluoro-2-iodoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2IO2/c1-8-2(7)3(4,5)6/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHKWAVXEPUDOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(F)(F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F2IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547525 | |
Record name | Methyl difluoro(iodo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109872-87-9 | |
Record name | Methyl 2,2-difluoro-2-iodoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109872-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl difluoro(iodo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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